Analytical and Synthetic Profiling of 1-Cyclopropylpiperidine-4-carboxylic Acid Hydrochloride: Exact Mass, Molecular Weight, and Application Workflows
Analytical and Synthetic Profiling of 1-Cyclopropylpiperidine-4-carboxylic Acid Hydrochloride: Exact Mass, Molecular Weight, and Application Workflows
Executive Summary
1-Cyclopropylpiperidine-4-carboxylic acid hydrochloride (1)[1] is a highly specialized, bifunctional chemical building block. Featuring a basic tertiary amine constrained by a cyclopropyl group and a reactive carboxylic acid, it has emerged as a critical precursor in the synthesis of advanced ionizable lipids for lipid nanoparticle (LNP) nucleic acid delivery systems (2)[2].
For researchers and drug development professionals, confounding the compound's exact mass with its average molecular weight can lead to catastrophic errors in both analytical identification and synthetic yield. This technical guide delineates the critical distinctions between these metrics and provides field-proven, self-validating protocols for high-resolution mass spectrometry (HRMS) characterization and stoichiometric synthetic applications.
Physicochemical Profiling: Exact Mass vs. Molecular Weight
In pharmaceutical development, the distinction between molecular weight and exact mass dictates the success of downstream workflows.
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Average Molecular Weight (MW): Calculated using standard atomic weights that account for natural isotopic abundance. This value is strictly used for stoichiometric calculations in bulk synthesis.
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Monoisotopic Exact Mass: Calculated using the mass of the most abundant, stable isotope of each element (e.g., ^12C, ^1H, ^35Cl). This value is the absolute target for HRMS gating and structural confirmation.
Quantitative Data Summary
| Property | Free Base | Hydrochloride Salt |
| Chemical Formula | C9H15NO2 | C9H16ClNO2 |
| CAS Number | 345629-25-6 | 1788624-39-4[1] |
| Average Molecular Weight | 169.22 g/mol | 205.68 g/mol [1] |
| Monoisotopic Exact Mass | 169.11028 Da[3] | 205.08696 Da |
| Primary MS Adduct (ESI+) | 170.1176 m/z [M+H]+ | 170.1176 m/z [M+H]+ |
Causality Insight: Why does the hydrochloride salt yield the exact same mass-to-charge ratio (m/z) as the free base in mass spectrometry? In the solution phase of an LC-MS system, the non-covalent hydrochloride salt fully dissociates. The mass spectrometer exclusively aerosolizes and ionizes the free C9H15NO2 molecule, leaving the chloride ion undetected in positive mode.
High-Resolution Mass Spectrometry (HRMS) Protocol
To establish a self-validating analytical system, the identity of the compound must be confirmed via LC-ESI-HRMS prior to any synthetic use. The basic piperidine nitrogen ensures excellent ionization efficiency in positive electrospray ionization (ESI+) mode.
Step-by-Step Methodology
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Sample Preparation: Dissolve 1 mg of 1-cyclopropylpiperidine-4-carboxylic acid hydrochloride in 1 mL of LC-MS grade Water:Acetonitrile (50:50, v/v).
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Causality: This highly polar solvent mixture ensures complete dissociation of the HCl salt while maintaining the solubility of the zwitterionic free base, preventing ion suppression in the source.
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Chromatographic Separation: Inject 1 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Use a mobile phase of (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile.
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Causality: Formic acid acts as a volatile proton source, driving the equilibrium toward the [M+H]+ state prior to aerosolization without leaving salt deposits on the MS cones.
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Ionization (ESI+): Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.
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Detection & Validation: Scan for the monoisotopic target mass. The exact mass of the protonated species ([M+H]+) is calculated as the free base exact mass (169.11028 Da) + the mass of a proton (1.00728 Da) = 170.11756 m/z .
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Self-Validation Check: Confirm the isotopic pattern. The presence of the M+1 peak (due to ^13C natural abundance) must be approximately 10% of the base peak intensity (calculated as 9 carbon atoms × 1.1% natural abundance).
Synthetic Application: Stoichiometric Amide Coupling
In the synthesis of LNP ionizable lipids (such as PNI 576), the carboxylic acid moiety is coupled to complex aliphatic amines (2)[2]. Here, the average molecular weight (205.68 g/mol ) is the critical parameter. Failing to account for the mass of the hydrochloride salt (36.46 g/mol ) will result in an ~18% deficit in equivalents, starving the reaction and drastically reducing yield.
Step-by-Step Methodology (Adapted for LNP Lipid Synthesis)
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Reagent Calculation: To utilize 0.637 mmol of the acid, weigh exactly 131 mg of 1-cyclopropylpiperidine-4-carboxylic acid hydrochloride (0.637 mmol × 205.68 mg/mmol).
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Activation: Suspend the acid in 15 mL of anhydrous Dichloromethane (DCM). Add 0.695 mmol of 4-Dimethylaminopyridine (DMAP) and 1.158 mmol of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) hydrochloride[2].
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Causality: DMAP acts as an acyl transfer catalyst, while EDCI forms the active O-acylisourea intermediate. Crucially, the excess base (DMAP) neutralizes the HCl from the starting material in situ, freeing the carboxylate for activation.
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Coupling: Add the target amine (0.579 mmol) dissolved in 5 mL of anhydrous DCM and stir at room temperature for 12-18 hours[2].
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Purification: Purify the crude product via silica gel column chromatography using a gradient of 3% Methanol in DCM to isolate the target ionizable lipid[2].
Workflow Visualization
The following diagram illustrates the divergent uses of exact mass and molecular weight in the compound's lifecycle, mapping the logical relationship between analytical verification and synthetic execution.
Caption: Divergent workflows for 1-Cyclopropylpiperidine-4-carboxylic acid HCl utilizing exact mass vs MW.
Conclusion
Understanding the precise physicochemical properties of 1-cyclopropylpiperidine-4-carboxylic acid hydrochloride is foundational for its successful application in drug discovery. By strictly differentiating the monoisotopic exact mass (for MS validation) from the average molecular weight (for reaction stoichiometry), researchers can establish robust, self-validating workflows that accelerate the development of next-generation lipid nanoparticles.
References
- Source: abcr.
- Source: uni.
- Title: WO2021000041A1 - Ionizable lipids for nucleic acid delivery Source: Google Patents URL
